molecular formula C37H54O4 B13830039 Benzyl Maslinate

Benzyl Maslinate

Cat. No.: B13830039
M. Wt: 562.8 g/mol
InChI Key: VCQDNEMHUASJMM-IOSPBWAASA-N
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Description

Benzyl Maslinate is an organic compound that belongs to the ester family. It is derived from maslinic acid, a natural pentacyclic triterpene found in olive oil. This compound is known for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has garnered interest in various scientific fields due to its promising therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl Maslinate can be synthesized through the esterification of maslinic acid with benzyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of immobilized catalysts can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Benzyl Maslinate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form benzyl maslinic acid.

    Reduction: Reduction of this compound can yield benzyl alcohol and maslinic acid.

    Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzyl maslinic acid.

    Reduction: Benzyl alcohol and maslinic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Benzyl Maslinate has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its anticancer activity, particularly in inhibiting the growth of cancer cells.

    Industry: Utilized in the production of cosmetics and pharmaceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of Benzyl Maslinate involves its interaction with various molecular targets and pathways:

    Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

    Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.

    Anticancer: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Benzyl Maslinate can be compared with other similar compounds, such as:

    Benzyl Benzoate: Used as a topical treatment for scabies and lice, but lacks the anti-inflammatory and anticancer properties of this compound.

    Benzyl Alcohol: Commonly used as a solvent and preservative, but does not possess the bioactive properties of this compound.

    Maslinic Acid: The parent compound of this compound, known for its anti-inflammatory and anticancer activities, but this compound has enhanced bioavailability and stability.

Properties

Molecular Formula

C37H54O4

Molecular Weight

562.8 g/mol

IUPAC Name

benzyl (4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C37H54O4/c1-32(2)17-19-37(31(40)41-23-24-11-9-8-10-12-24)20-18-35(6)25(26(37)21-32)13-14-29-34(5)22-27(38)30(39)33(3,4)28(34)15-16-36(29,35)7/h8-13,26-30,38-39H,14-23H2,1-7H3/t26-,27+,28-,29+,30-,34-,35+,36+,37-/m0/s1

InChI Key

VCQDNEMHUASJMM-IOSPBWAASA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OCC6=CC=CC=C6)C)(C[C@H]([C@@H](C3(C)C)O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C

Origin of Product

United States

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